Cas no 150333-69-0 (Guanidine,N-(7-aminoheptyl)-)

Technical Introduction: Guanidine, N-(7-aminoheptyl)- is a functionalized guanidine derivative featuring a seven-carbon alkyl chain terminated with a primary amine group. This bifunctional structure imparts versatility in applications such as organic synthesis, polymer modification, and biochemical research. The guanidine moiety acts as a strong base and nucleophile, while the aminoheptyl spacer enhances solubility and provides a reactive handle for further derivatization. Its extended alkyl chain facilitates interactions with hydrophobic systems, making it useful in surfactant or ligand design. The compound’s stability and reactivity profile make it suitable for crosslinking, catalysis, or as a building block in pharmaceutical intermediates.
Guanidine,N-(7-aminoheptyl)- structure
Guanidine,N-(7-aminoheptyl)- structure
Product Name:Guanidine,N-(7-aminoheptyl)-
CAS No:150333-69-0
MF:C8H20N4
MW:172.271201133728
MDL:MFCD20667694
CID:99909
PubChem ID:448393
Update Time:2025-05-27

Guanidine,N-(7-aminoheptyl)- Chemical and Physical Properties

Names and Identifiers

    • Guanidine,N-(7-aminoheptyl)-
    • 2-(7-aminoheptyl)guanidine
    • 1,7-Diaminoheptane, N-amidino-
    • N-guanyl-1,7-diaminoheptane
    • SCHEMBL433609
    • N-(7-Amino-heptyl)-guanidine
    • CHEBI:133366
    • 1-(7-aminoheptyl)guanidine
    • N-(7-Aminoheptyl)guanidine
    • GC7
    • MFCD20667694
    • 150333-69-0
    • n(1)-guanyl-1,7-diaminoheptane
    • BDBM50216786
    • Deoxyhypusine Synthase Inhibitor, GC-7
    • CHEMBL229457
    • N1-Guanyl-1,7-diaminoheptane (GC7)
    • GC-7
    • CS-0028310
    • HY-108314
    • MDL: MFCD20667694
    • Inchi: 1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12)
    • InChI Key: YAOAMZOGXBMLFQ-UHFFFAOYSA-N
    • SMILES: NCCCCCCC/N=C(\N)/N

Computed Properties

  • Exact Mass: 172.169
  • Monoisotopic Mass: 172.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 90.4Ų

Experimental Properties

  • PSA: 87.92

Guanidine,N-(7-aminoheptyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB401077-10 mg
Deoxyhypusine Synthase Inhibitor, GC-7; .
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€180.00 2023-07-19
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N1-Guanyl-1,7-diaminoheptane (GC7),
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abcr
AB401077-10mg
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